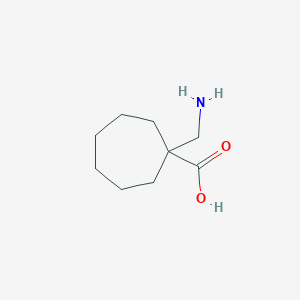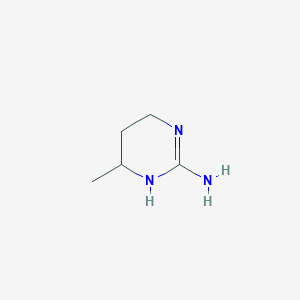
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is an organic compound that belongs to the class of phenoxypropanones This compound is characterized by the presence of a piperazine ring and a methyl-substituted phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-methylphenoxypropanol. This intermediate is then reacted with piperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one
- 2-(3-Chlorophenoxy)-1-(piperazin-1-YL)propan-1-one
- 2-(3-Methylphenoxy)-1-(morpholin-4-YL)propan-1-one
Uniqueness
2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is unique due to the specific substitution pattern on the phenoxy group and the presence of the piperazine ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16/h3-5,10,12,15H,6-9H2,1-2H3 |
InChI-Schlüssel |
GOFOJQGSRNMYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





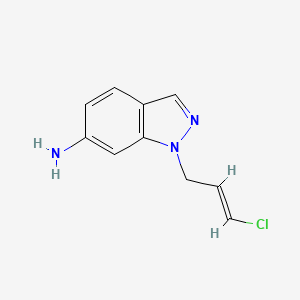
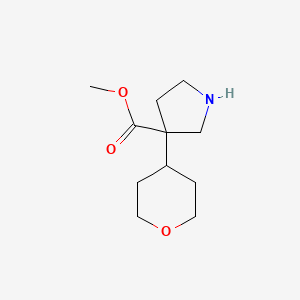
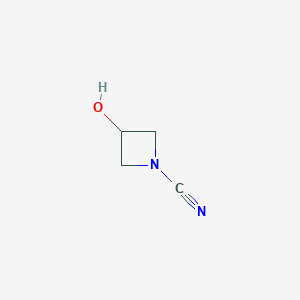
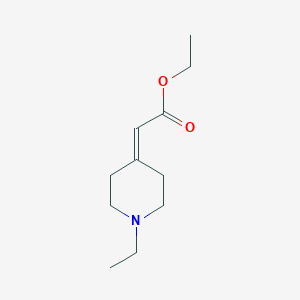
![6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13317702.png)
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13317716.png)
![4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13317724.png)
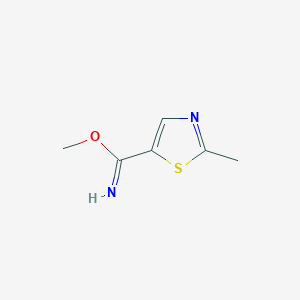
![N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13317737.png)
